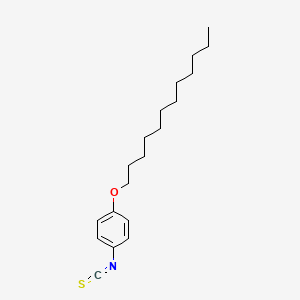

p-Dodecyloxyphenylisothiocyanate

Descripción

p-Dodecyloxyphenylisothiocyanate is an organosulfur compound characterized by a phenyl ring substituted with a dodecyloxy (-O-C₁₂H₂₅) group at the para position and an isothiocyanate (-N=C=S) functional group.

- Molecular weight: Estimated ~350–400 g/mol (based on analogs like N-dodecyl thiocyanate, MW 227.41 ).

- Lipophilicity: The dodecyloxy chain confers significant hydrophobicity, enhancing membrane permeability compared to smaller aryl isothiocyanates .

- Applications: Likely used in organic synthesis (e.g., thiourea derivatives) or as a surface-modifying agent due to its amphiphilic nature.

Propiedades

Número CAS |

64047-45-6 |

|---|---|

Fórmula molecular |

C19H29NOS |

Peso molecular |

319.5 g/mol |

Nombre IUPAC |

1-dodecoxy-4-isothiocyanatobenzene |

InChI |

InChI=1S/C19H29NOS/c1-2-3-4-5-6-7-8-9-10-11-16-21-19-14-12-18(13-15-19)20-17-22/h12-15H,2-11,16H2,1H3 |

Clave InChI |

BZGDMMAQJCFOTC-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCOC1=CC=C(C=C1)N=C=S |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Dodecoxy-4-isothiocyanatobenzene can be synthesized through a multi-step process starting from the corresponding amine. One common method involves the reaction of the amine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then subjected to desulfurization using reagents such as iodine or cyanuric acid to yield the isothiocyanate product .

Industrial Production Methods

Industrial production of 1-dodecoxy-4-isothiocyanatobenzene typically follows similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions is optimized for cost-effectiveness, safety, and yield. The use of non-toxic and readily available reagents is preferred to ensure environmental sustainability and economic viability .

Análisis De Reacciones Químicas

Types of Reactions

1-Dodecoxy-4-isothiocyanatobenzene undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thioureas.

Addition Reactions: The compound can react with nucleophiles, such as alcohols and amines, to form corresponding adducts.

Oxidation and Reduction: The benzene ring and the alkyl chain can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with 1-dodecoxy-4-isothiocyanatobenzene.

Oxidizing Agents: Reagents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products

Thioureas: Formed from the reaction with amines.

Adducts: Formed from addition reactions with nucleophiles.

Oxidized and Reduced Derivatives: Products of oxidation and reduction reactions.

Aplicaciones Científicas De Investigación

1-Dodecoxy-4-isothiocyanatobenzene has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 1-dodecoxy-4-isothiocyanatobenzene involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .

Comparación Con Compuestos Similares

N-Dodecyl Thiocyanate (CAS 765-15-1)

Structural Differences :

- N-Dodecyl thiocyanate (C₁₃H₂₅NS) features a linear dodecyl chain directly bonded to a thiocyanate (-SCN) group, whereas p-dodecyloxyphenylisothiocyanate has a phenyl ring with a dodecyloxy substituent and an isothiocyanate group.

Physical Properties :

4-Iodophenyl Isothiocyanate (CAS Not Provided)

Structural Differences :

- 4-Iodophenyl isothiocyanate substitutes iodine at the para position, while p-dodecyloxyphenylisothiocyanate uses a dodecyloxy group.

Key Comparisons :

Reactivity :

- The iodine atom in 4-iodophenyl isothiocyanate may facilitate nucleophilic aromatic substitution, whereas the dodecyloxy group in the target compound sterically hinders such reactions.

Diphenylamine Analogs (e.g., Tofenamic Acid)

Structural Similarities :

- Diphenylamine derivatives share aromatic rings with lipophilic substituents, akin to the dodecyloxy group in p-dodecyloxyphenylisothiocyanate .

Functional Insights :

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- Reactivity : The isothiocyanate group in p-dodecyloxyphenylisothiocyanate reacts with amines/thiols to form thioureas/disulfides, similar to other isothiocyanates .

- Safety : Like 4-iodophenyl isothiocyanate, the compound is expected to be moisture-sensitive and toxic, requiring handling under inert conditions .

Actividad Biológica

Overview of p-Dodecyloxyphenylisothiocyanate

p-Dodecyloxyphenylisothiocyanate (DOPITC) is an isothiocyanate derivative known for its potential biological activities, particularly in the context of cancer research and antioxidant properties. This compound has garnered attention due to its ability to induce apoptosis in cancer cells and its role as an antioxidant.

1. Apoptosis Induction

DOPITC has been shown to effectively induce apoptosis in various cancer cell lines. The mechanism involves the activation of specific signaling pathways that lead to programmed cell death. Research indicates that DOPITC may trigger the intrinsic pathway of apoptosis, which is mediated by mitochondrial dysfunction and the release of cytochrome c into the cytosol, subsequently activating caspases that execute cell death.

2. Antioxidant Properties

In addition to its pro-apoptotic effects, DOPITC exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer. The antioxidant mechanism is believed to involve the upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).

3. Anti-inflammatory Effects

DOPITC has also been linked to anti-inflammatory properties, which may contribute to its overall therapeutic potential. By inhibiting pro-inflammatory cytokines and mediators, DOPITC could play a role in mitigating inflammation-related diseases.

Case Study 1: Cancer Cell Lines

A study conducted on human breast cancer cell lines demonstrated that treatment with DOPITC resulted in a significant reduction in cell viability and increased markers of apoptosis. The findings suggested that DOPITC could be a promising candidate for developing novel anticancer therapies.

Case Study 2: Oxidative Stress Models

In animal models subjected to oxidative stress, administration of DOPITC led to decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating reduced oxidative damage. Furthermore, enhanced levels of glutathione were observed, supporting its role as an effective antioxidant.

Research Findings Summary Table

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Apoptosis Induction | Activation of caspases via mitochondrial pathway | Significant reduction in cancer cell viability |

| Antioxidant Activity | Scavenging free radicals; upregulation of enzymes | Decreased oxidative stress markers |

| Anti-inflammatory Effects | Inhibition of cytokines | Reduced inflammation in animal models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.